molecular formula C6H7ClN2O B597041 2-Chloro-4-(methoxymethyl)pyrimidine CAS No. 1289387-30-9

2-Chloro-4-(methoxymethyl)pyrimidine

Cat. No.: B597041
CAS No.: 1289387-30-9
M. Wt: 158.585
InChI Key: LKOWHMGUHBHEDI-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It is a pyrimidine derivative characterized by the presence of a chlorine atom at the second position and a methoxymethyl group at the fourth position on the pyrimidine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Chloro-4-(methoxymethyl)pyrimidine has several applications in scientific research:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Chloro-4-(methoxymethyl)pyrimidine are not available, pyrimidines have been the subject of ongoing research due to their wide range of pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)pyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-chloro-4-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWHMGUHBHEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693772
Record name 2-Chloro-4-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-30-9
Record name Pyrimidine, 2-chloro-4-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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